

## 3-(Hydroxymethyl)benzamide spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

### Compound of Interest

Compound Name: 3-(Hydroxymethyl)benzamide  
Cat. No.: B159686

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **3-(Hydroxymethyl)benzamide**

### Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of molecular entities is paramount. **3-(Hydroxymethyl)benzamide** (CAS: 126926-34-9) is a valuable bifunctional building block, incorporating both a primary amide and a primary alcohol tethered to an aromatic core.<sup>[1]</sup> This unique arrangement makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including potential drug candidates.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize and validate the structure of **3-(Hydroxymethyl)benzamide**. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying scientific rationale for its interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how these analytical techniques converge to provide a complete molecular portrait.

### Molecular Identity and Structure

A clear understanding of the target molecule's fundamental properties is the foundation of any spectroscopic analysis.

| Identifier        | Value                                         | Source              |
|-------------------|-----------------------------------------------|---------------------|
| IUPAC Name        | 3-(hydroxymethyl)benzamide                    | <a href="#">[1]</a> |
| CAS Number        | 126926-34-9                                   | <a href="#">[1]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 151.16 g/mol                                  | <a href="#">[1]</a> |
| Monoisotopic Mass | 151.063329 Da                                 | <a href="#">[1]</a> |

The structural arrangement of these atoms is visualized below. The numbering convention used in the subsequent spectroscopic analysis is provided for clarity.

Caption: Molecular structure of **3-(Hydroxymethyl)benzamide** with atom numbering.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. While complete experimental spectra for **3-(hydroxymethyl)benzamide** are not consistently available in public databases, we can reliably predict the expected chemical shifts and coupling patterns based on extensive empirical data for analogous structures.

Expertise & Experience: The Choice of Solvent

For a molecule containing exchangeable protons (from -OH and -NH<sub>2</sub> groups), the choice of deuterated solvent is critical. While CDCl<sub>3</sub> is common, it often fails to show sharp signals for these protons, or they may be broadened and difficult to identify.

Insight: The preferred solvent is deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Its ability to form hydrogen bonds with the analyte slows down the proton exchange rate, resulting in the observation of distinct, and often coupled, signals for the O-H and N-H protons. The residual proton signal of DMSO-d<sub>6</sub> (around 2.50 ppm) serves as a convenient internal reference.

## Experimental Protocol: NMR Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of the **3-(hydroxymethyl)benzamide** sample.
- Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d<sub>6</sub>.
- Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in a sonicator bath may be required for complete dissolution.
- Analysis: Acquire <sup>1</sup>H, <sup>13</sup>C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

## <sup>1</sup>H NMR Spectroscopy (Predicted in DMSO-d<sub>6</sub>)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Proton Assignment    | Predicted $\delta$ (ppm) | Multiplicity   | Integration | Rationale                                                                                                                                                      |
|----------------------|--------------------------|----------------|-------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| H (Amide)            | 8.0 - 7.4                | Broad Singlet  | 2H          | Amide protons are often broad due to quadrupole effects from the nitrogen atom and exchange. Two distinct signals (one for each proton) may be observed.       |
| H2                   | ~7.85                    | Singlet (or t) | 1H          | Located ortho to the electron-withdrawing amide group, this proton is deshielded. Appears as a singlet or a narrow triplet due to small meta couplings.        |
| H6                   | ~7.75                    | Doublet        | 1H          | Ortho to the amide group and deshielded. Coupled to H5.                                                                                                        |
| H4                   | ~7.45                    | Doublet        | 1H          | Ortho to the hydroxymethyl group. Coupled to H5.                                                                                                               |
| H5                   | ~7.40                    | Triplet        | 1H          | Coupled to both H4 and H6, resulting in a triplet.                                                                                                             |
| H (Hydroxyl)         | ~5.30                    | Triplet        | 1H          | The hydroxyl proton signal is coupled to the adjacent methylene protons ( $\text{CH}_2$ ), appearing as a triplet. This coupling is reliably observed in DMSO. |
| H8 ( $\text{CH}_2$ ) | ~4.50                    | Doublet        | 2H          | These benzylic protons are coupled to the hydroxyl proton, resulting in a doublet. They are deshielded by the adjacent aromatic ring and oxygen atom.          |

### $^{13}\text{C}$ NMR Spectroscopy (Predicted in $\text{DMSO-d}_6$ )

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment     | Predicted $\delta$ (ppm) | Rationale                                                                                                                                   |
|-----------------------|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| C7 (C=O)              | ~168                     | The amide carbonyl carbon is characteristically found in this downfield region. <sup>[2]</sup>                                              |
| C3                    | ~142                     | Aromatic quaternary carbon attached to the hydroxymethyl group. Its chemical shift is influenced by the attached -CH <sub>2</sub> OH group. |
| C1                    | ~134                     | Aromatic quaternary carbon attached to the amide group.                                                                                     |
| C5                    | ~128                     | Aromatic methine carbon.                                                                                                                    |
| C6                    | ~127                     | Aromatic methine carbon, slightly deshielded by its proximity to the amide group.                                                           |
| C4                    | ~126                     | Aromatic methine carbon.                                                                                                                    |
| C2                    | ~125                     | Aromatic methine carbon.                                                                                                                    |
| C8 (CH <sub>2</sub> ) | ~63                      | The benzylic carbon attached to the hydroxyl group is found in this typical range for benzyl alcohols.                                      |

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

### Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern, field-proven method that requires minimal sample preparation.

- Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory.
- Sample Application: Place a small amount (a few milligrams) of the solid **3-(hydroxymethyl)benzamide** powder directly onto the ATR crystal.
- Pressure Application: Apply pressure using the built-in clamp to ensure firm and even contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm<sup>-1</sup>.
- Data Processing: The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

### Interpretation of Characteristic IR Absorption Bands

The IR spectrum of **3-(hydroxymethyl)benzamide** will be dominated by features from its alcohol and primary amide functional groups.

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type          | Functional Group                  | Significance                                                                                                                                     |
|--------------------------------|-------------------------|-----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| 3400 - 3200                    | O-H Stretch (broad)     | Alcohol (-OH)                     | A strong, broad absorption in this region is a definitive indicator of the hydroxyl group, with broadening due to hydrogen bonding.              |
| ~3350 & ~3180                  | N-H Stretch (two bands) | Primary Amide (-NH <sub>2</sub> ) | Primary amides typically show two distinct bands corresponding to the asymmetric and symmetric N-H stretching modes. <sup>[3]</sup>              |
| 3100 - 3000                    | C-H Stretch             | Aromatic Ring                     | Medium to weak absorptions characteristic of sp <sup>2</sup> C-H bonds.                                                                          |
| ~1660                          | C=O Stretch (Amide I)   | Amide (-C=O)                      | This is a very strong and sharp absorption, one of the most characteristic peaks in the spectrum, confirming the presence of the amide carbonyl. |
| ~1620                          | N-H Bend (Amide II)     | Amide (-NH <sub>2</sub> )         | This band arises from the in-plane bending of the N-H bonds and is another key indicator of the amide group.                                     |
| 1600 - 1450                    | C=C Stretch             | Aromatic Ring                     | Several medium-intensity bands appear in this region due to the stretching vibrations within the benzene ring.                                   |
| ~1250                          | C-O Stretch             | Primary Alcohol                   | A strong band indicating the stretching vibration of the C-O single bond of the hydroxymethyl group.                                             |

## Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, structural details that serve as a molecular fingerprint.

### Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a classic "hard" ionization technique that provides reproducible fragmentation patterns ideal for structural elucidation and library matching.

- **Sample Introduction:** Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- **Ionization:** The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).<sup>[4]</sup> This ejects an electron from the molecule, creating a positively charged radical ion, the molecular ion (M<sup>+</sup>•).
- **Fragmentation:** The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.<sup>[5]</sup>
- **Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

## Data Interpretation and Fragmentation Analysis

The mass spectrum of **3-(hydroxymethyl)benzamide** is expected to show a clear molecular ion and characteristic fragments.

| m/z Value | Proposed Ion                                   | Significance                                                                                                                                                                                                         |
|-----------|------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 151       | $[\text{C}_8\text{H}_9\text{NO}_2]^{+\bullet}$ | Molecular Ion ( $\text{M}^{+\bullet}$ ). The presence of this peak confirms the molecular weight of the compound.<br><a href="#">[1]</a>                                                                             |
| 135       | $[\text{C}_8\text{H}_9\text{O}_2]^+$           | $[\text{M} - \text{NH}_2]^+$ . This significant fragment corresponds to the loss of an amino radical ( $\bullet\text{NH}_2$ ). The resulting ion is likely a 3-(hydroxymethyl)benzoyl cation.<br><a href="#">[1]</a> |
| 134       | $[\text{C}_8\text{H}_8\text{O}_2]^{+\bullet}$  | $[\text{M} - \text{NH}_3]^{+\bullet}$ . Loss of a neutral ammonia molecule is another possible fragmentation pathway.                                                                                                |
| 122       | $[\text{C}_7\text{H}_6\text{O}_2]^{+\bullet}$  | $[\text{M} - \text{CH}_2\text{OH}]^{+\bullet}$ . Loss of the hydroxymethyl radical.                                                                                                                                  |
| 105       | $[\text{C}_7\text{H}_5\text{O}]^+$             | Benzoyl cation. A common fragment in benzamide derivatives, arising from cleavage of the C-C bond between the ring and the hydroxymethyl group, followed by loss of CO.                                              |
| 77        | $[\text{C}_6\text{H}_5]^+$                     | Phenyl cation. A characteristic fragment indicating the presence of a benzene ring, formed by the loss of CO from the benzoyl cation.<br><a href="#">[6]</a>                                                         |

```
digraph "MS_Fragmentation" {
graph [bgcolor="transparent", rankdir=LR];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

M [label="[\text{M}]^{+\bullet}\text{nm/z} = 151", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F1 [label="[\text{M} - \text{NH}_2]^+\text{nm/z} = 135"];
F2 [label="[\text{C}_7\text{H}_5\text{O}]^+\text{nm/z} = 105"];
F3 [label="[\text{C}_6\text{H}_5]^+\text{nm/z} = 77"];

M -> F1 [label="- \bullet\text{NH}_2"];
F1 -> F2 [label="- \text{CH}_2\text{O}"];
F2 -> F3 [label="- \text{CO}"];
}
```

Caption: Plausible fragmentation pathway for **3-(Hydroxymethyl)benzamide** in EI-MS.

## Conclusion

The structural identity of **3-(hydroxymethyl)benzamide** is unequivocally confirmed by the collective evidence from NMR, IR, and Mass Spectrometry. NMR spectroscopy elucidates the precise arrangement of protons and carbons in the molecular skeleton. IR spectroscopy provides rapid confirmation of the essential alcohol and primary amide functional groups. Finally, mass spectrometry validates the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. By integrating the data from these orthogonal techniques, researchers can proceed with confidence in the identity and purity of this versatile chemical intermediate.

## References

- PubChem. (n.d.). Benzamide, 3-(hydroxymethyl)-. National Center for Biotechnology Information.
- Murphy, J. L., et al. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines.
- Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. University of Wisconsin-Madison.
- Gao, W., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. *Molecules*, 18(1), 1-13.
- PubChemLite. (n.d.). **3-(hydroxymethyl)benzamide** ( $\text{C}_8\text{H}_9\text{NO}_2$ ).

- Royal Society of Chemistry. (2018). Supporting Information 1 Experimental Method Infrared spectroscopy.
- NIST. (n.d.). Benzamide. NIST Chemistry WebBook.
- NIST. (n.d.). N-(hydroxymethyl)benzamide. NIST Chemistry WebBook.
- LibreTexts Chemistry. (2020). Interpretation of mass spectra.
- Organic Chemistry Data. (n.d.). <sup>13</sup>C NMR Chemical Shifts.
- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Benzamide, 3-(hydroxymethyl)- | C8H9NO2 | CID 182768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uni-saarland.de [uni-saarland.de]
- 5. whitman.edu [whitman.edu]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-(Hydroxymethyl)benzamide spectroscopic data (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159686#3-hydroxymethyl-benzamide-spectroscopic-data-nmr-ir-mass-spec]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)